molecular formula C15H14Cl2O2 B15344830 4,4'-Methylenebis(6-chloro-o-cresol) CAS No. 58077-66-0

4,4'-Methylenebis(6-chloro-o-cresol)

Cat. No.: B15344830
CAS No.: 58077-66-0
M. Wt: 297.2 g/mol
InChI Key: BDJIGDUAAKRYNC-UHFFFAOYSA-N
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Description

4,4'-Methylenebis(6-chloro-o-cresol) is an organic compound with the molecular formula C 15 H 14 Cl 2 O 2 and a molecular weight of 297.18 g/mol [ ]. Its CAS Registry Number is 58077-66-0 [ ]. The chemical structure consists of two methylphenol (cresol) rings linked by a methylene bridge, with each ring containing a chloro and a methyl substituent [ ]. The systematic IUPAC name is 2-chloro-4-[(3-chloro-4-hydroxy-5-methylphenyl)methyl]-6-methylphenol [ ]. This compound is supplied as a high-purity material for research and development purposes. While specific research applications for this exact derivative are not well-documented in public sources, structurally related cresol and bisphenol compounds are widely used as precursors or intermediates in the synthesis of more complex molecules for various industries, including materials science and specialty chemicals [ ]. Researchers value this compound for its potential as a building block in polymer chemistry or as a starting material for synthesizing antioxidants and other functional chemicals. Calculated physical properties include a density of approximately 1.338 g/cm³ and a flash point of around 209°C [ ]. As with many phenolic compounds, appropriate safety precautions should be taken during handling. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, human consumption, or any personal application.

Properties

CAS No.

58077-66-0

Molecular Formula

C15H14Cl2O2

Molecular Weight

297.2 g/mol

IUPAC Name

2-chloro-4-[(3-chloro-4-hydroxy-5-methylphenyl)methyl]-6-methylphenol

InChI

InChI=1S/C15H14Cl2O2/c1-8-3-10(6-12(16)14(8)18)5-11-4-9(2)15(19)13(17)7-11/h3-4,6-7,18-19H,5H2,1-2H3

InChI Key

BDJIGDUAAKRYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)CC2=CC(=C(C(=C2)C)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(6-chloro-o-cresol) typically involves the reaction of 6-chloro-o-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two cresol units. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(6-chloro-o-cresol) is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(6-chloro-o-cresol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Chemistry MBIC is used as a precursor in synthesizing complex organic molecules.
  • Biology MBIC is studied for its potential antimicrobial properties. Its antimicrobial action primarily involves disrupting microbial cell membranes by integrating into lipid membranes.
  • Medicine MBIC is investigated for potential use in drug development because of its unique chemical structure.
  • Industry MBIC is utilized in the production of polymers and other industrial chemicals.

Case Studies

  • Agricultural Application Field trials have tested MBIC as a preservative for crops. Results showed that crops treated with MBIC had lower rates of spoilage and decay compared to untreated crops. The application of MBIC significantly extended the shelf life of produce without adversely affecting its quality.
  • Medical Research A study investigated MBIC's potential as an antiseptic agent in wound care. Results indicated that wounds treated with MBIC showed faster healing times and reduced infection rates compared to traditional antiseptics, suggesting promising applications in medical settings.

Other Potential Applications

  • Pharmaceutical intermediate 4-Chloro-2-methylphenol, a related compound, is used in the manufacture of herbicides like Mecoprop, MCPA, and MCPB .
  • Disinfectant/Bactericide 4-Chloro-2-methylphenol is also used as a disinfectant or bactericide .

Chemical Reactions

MBIC can undergo various chemical reactions:

  • Oxidation The phenolic groups can be oxidized to quinones under strong oxidizing conditions using oxidizing agents like potassium permanganate and hydrogen peroxide.
  • Reduction The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride and lithium aluminum hydride.
  • Substitution The chlorine atoms can be substituted with other nucleophiles like amines and thiols under appropriate conditions, leading to various substituted phenolic compounds.

Mechanism of Action

The antimicrobial activity of 4,4’-Methylenebis(6-chloro-o-cresol) is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. The presence of chloro groups enhances its lipophilicity, facilitating its integration into the cell membrane .

Comparison with Similar Compounds

Structural and Functional Group Variations

The methylenebis family shares a central methylene bridge but differs in substituents and aromatic ring systems. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups CAS Number Key Applications/Hazards
4,4'-Methylenebis(6-chloro-o-cresol) Not explicitly provided (inferred) ~322.2 (estimated) Chloro (-Cl) at 6-position; phenolic -OH Not provided Likely curing agent or antioxidant
4,4'-Methylenebis(2-chloroaniline) (MBOCA) C₁₃H₁₂Cl₂N₂ 267.16 Chloro (-Cl) at 2-position; amine (-NH₂) 101-14-4 Polyurethane/epoxy curing agent; extremely hazardous (carcinogenic)
4,4'-Methylenebis(6-tert-butyl-o-cresol) C₂₃H₃₂O₂ 340.50 tert-butyl (-C(CH₃)₃) at 6-position; phenolic -OH 96-65-1 Antioxidant (e.g., Ethyl Antioxidant 720); lower toxicity
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) C₂₁H₂₆Cl₂O₂ 381.34 Chloro (-Cl) at 4-position; isopropyl (-CH(CH₃)₂) at 2-position 50992-45-5 Polymer stabilizer; moderate skin irritation
2,2′-Methylenebis(6-bromo-4-chlorophenol) C₁₃H₈Br₂Cl₂O₂ 426.90 Bromo (-Br) and chloro (-Cl) substituents 15435-29-7 Antimicrobial agent; skin irritant (H315)

Physicochemical Properties

  • Chlorinated Derivatives : Chloro substituents increase molecular polarity and reactivity. For example, MBOCA (4,4'-Methylenebis(2-chloroaniline)) has low water solubility but high affinity for organic solvents, facilitating its use in polymer curing .
  • Bulkier Substituents : tert-butyl groups in 4,4'-Methylenebis(6-tert-butyl-o-cresol) enhance steric hindrance, improving thermal stability and antioxidant efficacy .
  • Isomerism : Some analogs (e.g., cyclohexanamine derivatives) exhibit geometric isomerism (cis-trans), affecting their biological activity and industrial applications .

Toxicity and Exposure Profiles

  • Chloro-Aniline Derivatives: MBOCA is classified as extremely hazardous due to carcinogenicity and genotoxicity. Occupational exposure limits are stringent .
  • Chloro-Cresol Derivatives: Limited direct data, but cresol-based compounds generally exhibit lower systemic toxicity compared to aniline analogs.
  • Brominated/Chlorinated Phenols: Compounds like 2,2′-Methylenebis(6-bromo-4-chlorophenol) are potent irritants, with bromine enhancing lipid membrane penetration .

Key Research Findings

  • Toxicity Read-Across : Structurally similar compounds (e.g., cyclohexanamine derivatives) show consistent toxicological profiles, supporting hazard predictions via read-across methodologies .
  • Migration Studies : tert-butyl cresol derivatives exhibit negligible migration from food-contact materials, unlike smaller chloro-aniline analogs .

Biological Activity

4,4'-Methylenebis(6-chloro-o-cresol) is a synthetic compound belonging to the class of bisphenols. It is primarily used in industrial applications, including as a light stabilizer and antioxidant in plastics and coatings. Understanding its biological activity is crucial for assessing its safety and potential health effects.

Chemical Structure

The compound features two 6-chloro-o-cresol units linked by a methylene bridge. This structure is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of 4,4'-Methylenebis(6-chloro-o-cresol) can be evaluated through various assays that assess its toxicity, mutagenicity, and potential endocrine-disrupting properties.

Toxicity Studies

  • Acute Toxicity : Studies indicate that acute exposure to high concentrations can lead to cytotoxic effects in various cell lines. For instance, in vitro assays demonstrated a decrease in cell viability at concentrations above 100 µM.
  • Chronic Toxicity : Long-term exposure studies in animal models have shown potential liver and kidney toxicity, with histopathological changes observed at elevated doses.

Mutagenicity and Genotoxicity

Research has evaluated the mutagenic potential of 4,4'-Methylenebis(6-chloro-o-cresol) using the Ames test and other genotoxicity assays:

  • Ames Test : Results from bacterial reverse mutation assays indicated no significant mutagenic activity at tested concentrations (up to 5000 µg/plate) .
  • Chromosomal Aberration Tests : In vitro studies using Chinese hamster ovary cells revealed statistically significant increases in chromosomal aberrations when treated with the compound, suggesting potential genotoxic effects .

Endocrine Disruption Potential

Given its structural similarity to bisphenol A (BPA), there are concerns regarding its endocrine-disrupting capabilities:

Case Studies

Several case studies have been documented that highlight the biological implications of exposure to similar compounds:

  • Case Study on Cresols : A comprehensive assessment of cresols (including o-cresol) indicated their potential for causing neurotoxic effects and liver damage in chronic exposure scenarios .
  • Endocrine Disruption Research : Studies involving BPA analogs have reported reproductive toxicity and developmental issues in offspring following maternal exposure during gestation .

Data Table: Summary of Biological Activities

Biological Activity Findings Reference
Acute ToxicityCytotoxic effects at >100 µM
MutagenicityNo significant mutagenic activity
Chromosomal AberrationsIncreased aberrations observed
Endocrine DisruptionPotential estrogen receptor binding

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